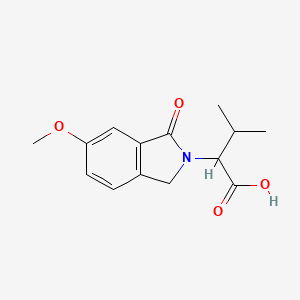2-(6-Methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoic acid
CAS No.:
Cat. No.: VC16966689
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H17NO4 |
|---|---|
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | 2-(5-methoxy-3-oxo-1H-isoindol-2-yl)-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C14H17NO4/c1-8(2)12(14(17)18)15-7-9-4-5-10(19-3)6-11(9)13(15)16/h4-6,8,12H,7H2,1-3H3,(H,17,18) |
| Standard InChI Key | VEFSYORLHNTYPA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)O)N1CC2=C(C1=O)C=C(C=C2)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a 6-methoxy-substituted isoindolinone ring linked to a 3-methylbutanoic acid moiety. The isoindolinone core consists of a bicyclic system with a lactam group (1-oxo group), while the methoxy group (-OCH₃) occupies the sixth position on the aromatic ring. The butanoic acid chain features a methyl branch at the third carbon, contributing to steric effects and influencing molecular interactions .
Table 1: Key Structural and Physicochemical Data
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-(6-Methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoic acid involves multistep organic reactions:
Step 1: Formation of Isoindolinone Core
Ortho-substituted benzamide derivatives undergo cyclization under acidic or basic conditions to yield the isoindolinone scaffold. For example, 2-carboxybenzamide derivatives can cyclize via intramolecular dehydration.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | H₂SO₄, reflux, 6h | 75% |
| 2 | CH₃I, K₂CO₃, DMF, 80°C, 12h | 82% |
| 3 | NaOH, EtOH/H₂O, 60°C, 4h | 90% |
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and purity. Continuous flow reactors and heterogeneous catalysts (e.g., zeolites) are employed to optimize cyclization and methylation steps. Post-synthesis purification via recrystallization or column chromatography ensures >98% purity .
Future Research Directions
-
Synthetic Optimization: Explore biocatalytic methods for greener synthesis.
-
Biological Screening: Conduct in vitro assays against cancer, inflammatory, and neuronal cell lines.
-
Computational Modeling: Perform molecular docking studies to identify target proteins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume